molecular formula C6H19NO2Si3 B3056785 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane CAS No. 7418-21-5

2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane

Cat. No.: B3056785
CAS No.: 7418-21-5
M. Wt: 221.48 g/mol
InChI Key: UKMNLVKDTQZWCB-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane is a silicon-containing heterocyclic compound. It is characterized by its unique structure, which includes three silicon atoms and two nitrogen atoms within a six-membered ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.

Scientific Research Applications

2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Employed in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of silicone-based products, including sealants, adhesives, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane typically involves the reaction of hexamethyldisilazane with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexamethyldisilazane+FormaldehydeThis compound\text{Hexamethyldisilazane} + \text{Formaldehyde} \rightarrow \text{this compound} Hexamethyldisilazane+Formaldehyde→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silazane derivatives.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

    Oxidation: Siloxane derivatives.

    Reduction: Silazane derivatives.

    Substitution: Various substituted silanes and siloxanes.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane involves its ability to form stable complexes with various substrates. The silicon atoms in the compound can coordinate with different functional groups, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane
  • 2,2,4,4,6,6-Hexamethylcyclotrisilazane
  • Dodecamethylcyclohexasiloxane

Uniqueness

2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane is unique due to its specific arrangement of silicon and nitrogen atoms within a six-membered ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its uniqueness.

Properties

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-dioxazatrisilinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H19NO2Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMNLVKDTQZWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(N[Si](O[Si](O1)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19NO2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499377
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-21-5
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane

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